molecular formula C9H7F2NO B8341327 2-Amino-5,6-difluoroindan-1-one

2-Amino-5,6-difluoroindan-1-one

Cat. No.: B8341327
M. Wt: 183.15 g/mol
InChI Key: LPUJJYSXLJLEBE-UHFFFAOYSA-N
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Description

2-Amino-5,6-difluoroindan-1-one is a fluorinated indanone derivative characterized by an amino group at the C2 position and fluorine atoms at the C5 and C6 positions of the indanone core. This compound belongs to a class of bioactive molecules where fluorine substitution and functional group modifications (e.g., amino groups) are critical for modulating electronic properties, solubility, and biological activity.

Properties

Molecular Formula

C9H7F2NO

Molecular Weight

183.15 g/mol

IUPAC Name

2-amino-5,6-difluoro-2,3-dihydroinden-1-one

InChI

InChI=1S/C9H7F2NO/c10-6-1-4-2-8(12)9(13)5(4)3-7(6)11/h1,3,8H,2,12H2

InChI Key

LPUJJYSXLJLEBE-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)C2=CC(=C(C=C21)F)F)N

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares 2-amino-5,6-difluoroindan-1-one with structurally related compounds, focusing on substituent effects, biological activity, and physicochemical properties.

Structural Analogs with Halogen/Amino Substitutions
Compound Name Substituents Key Properties/Biological Activity Safety Profile Reference
This compound NH₂ (C2), F (C5, C6) Not explicitly reported in evidence Data unavailable -
2-Bromo-5,6-difluoroindan-1-one Br (C2), F (C5, C6) Reactivity influenced by bromine Requires stringent safety handling due to halogenated structure
Benzimidazole derivative [370] Nitro (C5/C6), acetamide IC₅₀ = 3.95 µM vs. G. intestinalis; 4× potency vs. benznidazole Not specified

Key Observations :

Isomeric Difluoroindanones
Compound Name Fluorine Positions Key Differences Applications/Notes Reference
5,6-Difluoro-1-indanone C5, C6 Closest isomer to target compound Intermediate in synthesis of fluorinated pharmaceuticals
4,6-Difluoro-1-indanone C4, C6 Altered dipole moment vs. 5,6-isomer Supplier data available (CAS 162548-73-4)
4,5-Difluoro-1-indanone C4, C5 Steric and electronic variations Used in materials science

Key Observations :

  • Positional Effects : Fluorine at C5/C6 (vs. C4/C6 or C4/C5) may optimize steric compatibility in enzyme-binding pockets or enhance solubility due to dipole alignment.
  • Synthetic Utility: 5,6-Difluoro-1-indanone is a precursor for bioactive molecules, implying that the amino-substituted variant (target compound) could be tailored for drug discovery .
Benzimidazole Derivatives with Similar Substituent Patterns
Compound Name Core Structure Activity Against Parasites Notes Reference
2-Amino-5(6)-nitro-1H-benzimidazole [370] Benzimidazole IC₅₀ = 3.95 µM (G. intestinalis); 7× potency vs. benznidazole Amino-nitro synergy enhances efficacy
2-(Methylthio)-1H-benzimidazole-5-carboxamide Benzimidazole Moderate antiparasitic activity Carboxamide group critical for target binding

Key Observations :

  • Functional Group Synergy: Amino and nitro groups in benzimidazoles significantly boost antiparasitic activity, suggesting that the amino-fluorine combination in this compound could similarly enhance target affinity.
  • Structural Divergence: While benzimidazoles and indanones differ in core structure, both classes benefit from fluorine and amino substitutions for bioactivity optimization .

Q & A

Q. What protocols mitigate risks during large-scale synthesis?

  • Answer : Critical steps include:
  • Ventilation : HF byproduct scrubbing via Ca(OH)₂ traps .
  • PPE : Fluorine-resistant gloves (e.g., Viton®) and face shields.
  • Waste disposal : Neutralization with 10% NaOH before incineration .

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